molecular formula C12H10F3N5O4S B10922726 1-methyl-5-(trifluoromethyl)-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

1-methyl-5-(trifluoromethyl)-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B10922726
M. Wt: 377.30 g/mol
InChI Key: KZHJKFCESGGRJX-HAVNEIBRSA-N
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Description

1-METHYL-5-(TRIFLUOROMETHYL)-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a thiazinanone moiety

Preparation Methods

The synthesis of 1-METHYL-5-(TRIFLUOROMETHYL)-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-METHYL-5-(TRIFLUOROMETHYL)-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-METHYL-5-(TRIFLUOROMETHYL)-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE exerts its effects involves interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol

Compared to these compounds, 1-METHYL-5-(TRIFLUOROMETHYL)-N’~3~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of the thiazinanone moiety, which imparts additional stability and biological activity .

Properties

Molecular Formula

C12H10F3N5O4S

Molecular Weight

377.30 g/mol

IUPAC Name

N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H10F3N5O4S/c1-4(7-9(22)16-11(24)25-10(7)23)17-18-8(21)5-3-6(12(13,14)15)20(2)19-5/h3,23H,1-2H3,(H,18,21)(H,16,22,24)/b17-4+

InChI Key

KZHJKFCESGGRJX-HAVNEIBRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NN(C(=C1)C(F)(F)F)C)/C2=C(SC(=O)NC2=O)O

Canonical SMILES

CC(=NNC(=O)C1=NN(C(=C1)C(F)(F)F)C)C2=C(SC(=O)NC2=O)O

Origin of Product

United States

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